molecular formula C16H10ClNO2 B1348149 (Z)-4-(2-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one CAS No. 52900-69-3

(Z)-4-(2-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one

Cat. No. B1348149
CAS RN: 52900-69-3
M. Wt: 283.71 g/mol
InChI Key: JACSENVPDSAIKG-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-(2-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one is a useful research compound. Its molecular formula is C16H10ClNO2 and its molecular weight is 283.71 g/mol. The purity is usually 95%.
The exact mass of the compound (Z)-4-(2-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 630918. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (Z)-4-(2-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-(2-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

(4Z)-4-[(2-chlorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO2/c17-13-9-5-4-8-12(13)10-14-16(19)20-15(18-14)11-6-2-1-3-7-11/h1-10H/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACSENVPDSAIKG-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3Cl)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3Cl)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-(2-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one

CAS RN

52900-69-3
Record name NSC176375
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176375
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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